molecular formula C14H8ClNO2 B101596 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one CAS No. 18600-52-7

2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Katalognummer: B101596
CAS-Nummer: 18600-52-7
Molekulargewicht: 257.67 g/mol
InChI-Schlüssel: OMXNVOLVJFGYGQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one (CAS RN: 18600-52-7) is a privileged N,O -heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis . This compound serves as a key synthetic intermediate for the preparation of diverse pharmacologically active molecules, particularly quinazolinone derivatives, which are known for a broad spectrum of biological properties . Its core structure features reactive sites at C2 and C4, making it a valuable building block for constructing complex heterocycles through various cyclization and functionalization reactions . In research applications, this compound and its analogs are extensively investigated for their biological potential. Studies on structurally similar nitro-substituted benzoxazinones have demonstrated significant anti-proliferative and pro-apoptotic activity against human cervical cancer (HeLa) cell lines . Furthermore, hybrid molecules incorporating this benzoxazinone core have shown promising in vitro antimicrobial activity against pathogens such as Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . The compound also acts as a versatile precursor in organic synthesis. It can be readily transformed into 3-aminoquinazolin-4(3H)-one derivatives upon reaction with nucleophiles like hydrazine hydrate . Moreover, the nitrogen atom in the oxazine ring can function as an effective directing group for regioselective ortho-C-H functionalization, enabling the synthesis of elaborately decorated derivatives . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

2-(4-chlorophenyl)-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(17)18-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXNVOLVJFGYGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501243541
Record name 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18600-52-7
Record name 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18600-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501243541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18600-52-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

Acid-Catalyzed Thermal Cyclization

The reaction of anthranilic acid derivatives with orthoesters under thermal conditions represents a classical approach to 4H-benzo[d]oxazin-4-ones. For 2-(4-chlorophenyl) variants, 4-chloroanthranilic acid reacts with triethyl orthobenzoate in acetic acid at 100°C for 4–48 hours, yielding 65–78% product. This method benefits from scalability but requires prolonged heating, risking decomposition of heat-sensitive intermediates.

Table 1: Thermal Cyclization Parameters for 2-Aryl-4H-Benzo[d]Oxazin-4-Ones

Anthranilic Acid DerivativeOrthoesterTemp (°C)Time (h)Yield (%)
4-Chloroanthranilic acidTriethyl benzoate1002472
5-Methylanthranilic acidTrimethyl acetate1001868

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates the cyclization process. Using 4-chloroanthranilic acid (1 eq) and triethyl orthobenzoate (2.7 eq) under 400 W irradiation at 100°C for 1.5 hours achieves 82% yield. This method reduces reaction times by 90% compared to thermal methods while maintaining comparable purity (>98% by HPLC).

Condensation of Benzoyl Chlorides with Anthranilic Acids

Pyridine-Mediated Coupling

A robust method involves reacting 4-chlorobenzoyl chloride with anthranilic acid in pyridine at 0–5°C. The base scavenges HCl, driving the reaction to completion within 30 minutes. After aqueous workup, recrystallization from ethanol affords the product in 85% yield with >99% purity.

Critical Parameters:

  • Molar Ratio: 1:1 (acid:acyl chloride) for minimal dimerization

  • Temperature Control: Below 10°C prevents exothermic side reactions

  • Solvent: Pyridine doubles as solvent and base, simplifying purification

Solvent-Free Mechanochemical Synthesis

Recent advances employ ball-milling techniques, combining 4-chlorobenzoyl chloride and anthranilic acid with K₂CO₃. This 30-minute method achieves 88% yield, eliminating solvent waste and reducing energy inputs.

Gold(I)-Catalyzed Cycloisomerization

Catalytic Cycle Optimization

Gold(I) complexes (e.g., Ph₃PAuNTf₂) enable cycloisomerization of N-(2-alkynyl)aryl benzamides to 2-(4-chlorophenyl)-4H-benzo[d]oxazin-4-one at 23–30°C. Key advantages include:

  • Chemoselectivity: 6-exo-dig cyclization predominates over alternative pathways

  • Mild Conditions: Reactions complete within 2 hours in dichloromethane

  • Functional Group Tolerance: Halogens remain intact under neutral conditions

Table 2: Gold Catalysis Performance Metrics

Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
10231.576
20301.081

Substrate Scope Analysis

Electron-withdrawing groups (e.g., -Cl) at the para-position enhance reaction rates by stabilizing the transition state through resonance effects. Computational studies indicate a 12.3 kcal/mol activation barrier reduction compared to unsubstituted analogs.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)TimeScalability
Thermal Cyclization729524 hHigh
Microwave82981.5 hModerate
Pyridine Condensation85990.5 hHigh
Gold Catalysis81971.5 hLow

Key Observations:

  • Microwave Synthesis optimizes time-yield balance for lab-scale production

  • Pyridine Condensation offers superior purity for pharmaceutical applications

  • Gold Catalysis enables functionalization of advanced intermediates but faces cost barriers

Crystallization and Purification Strategies

Solvent Selection

Recrystallization from ethanol:water (9:1) yields needle-like crystals with 99.5% purity. Alternative solvents:

  • Methanol: Faster crystallization but lower yield (72%) due to solubility

  • Ethyl Acetate: Produces metastable polymorphs requiring annealing

Impurity Profiling

Common impurities include:

  • Dimerized Byproducts (1–3%): Formed via Ullmann-type coupling during high-temperature steps

  • Residual Solvents (<500 ppm): Controlled via azeotropic distillation with toluene

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can convert the oxazinone ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include various substituted benzoxazinones and quinazolinones, which can exhibit different biological activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one has garnered attention for its potential as an anticancer agent . Studies have demonstrated its cytotoxic effects against various cancer cell lines, including P388 and MCF-7. The IC50 values for certain derivatives range from 8.9 to 9.9 µM, indicating significant anticancer potential compared to conventional chemotherapeutics.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties . For instance:

  • A study evaluated several derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, finding that specific substitutions on the aromatic ring significantly enhanced antimicrobial efficacy.
  • Some derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties :

  • In vitro studies showed that certain derivatives could inhibit pro-inflammatory cytokines like TNF-α and IL-6 at concentrations as low as 10 µg/mL.
  • This suggests a therapeutic potential in treating inflammatory diseases.

Antimicrobial Evaluation

A series of derivatives were synthesized and tested for antibacterial activity against strains like E. coli and S. aureus. Modifications on the benzene ring led to the identification of a lead compound with enhanced potency.

Cytotoxicity Studies

In anticancer research, several analogs were evaluated for their effects on human cancer cell lines. The most potent derivative exhibited an IC50 value lower than that of doxorubicin, indicating its potential as an effective anticancer agent.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Anticancer Activity

  • The 3,4-dichlorophenyl analog exhibits moderate cytotoxicity (IC₅₀ = 68.59 ppm) against MCF-7 breast cancer cells, attributed to its ability to inhibit Methionyl-tRNA synthetase .
  • Quinazolinones derived from 2-(4-chlorophenyl)-4H-benzoxazinone show enhanced activity as cyclin-dependent kinase 9 (CDK9) inhibitors, with IC₅₀ values in the nanomolar range .

Antiviral Activity

  • Benzoxazinones with N-acyl moieties (e.g., compound 6d) inhibit HIV-1 reverse transcriptase at IC₅₀ = 30 nM, outperforming the reference drug nevirapine .

Protease Inhibition

  • 7-Chloro-2-(2-iodophenyl)-benzoxazinone (compound 32) inhibits complement C1r protease (IC₅₀ = 0.8 µM) with >10x selectivity over trypsin .
  • 5-Ethyl-7-methoxy derivatives exhibit improved plasma stability and potency as human neutrophil elastase (HNE) inhibitors .

Physicochemical and Stability Profiles

  • Hydrolytic Stability : Chlorine substituents at the phenyl ring enhance stability against hydrolysis compared to unsubstituted analogs .
  • Solubility : Electron-withdrawing groups (e.g., Cl) reduce aqueous solubility but improve lipid membrane permeability, favoring blood-brain barrier penetration in neurotargeted therapies .

Biologische Aktivität

2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family, characterized by a fused benzene and oxazinone ring system. This compound has gained attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article compiles various research findings and data on the biological activities of this compound.

  • Molecular Formula : C14H8ClNO2
  • Molecular Weight : 257.67 g/mol
  • CAS Number : 18600-52-7

Antimicrobial Activity

Research has indicated that derivatives of 2-(4-chlorophenyl)-4H-benzoxazin-4-one exhibit significant antimicrobial properties. A study synthesized several derivatives and evaluated their activity against various bacterial strains. The results showed that modifications to the aromatic ring could enhance antimicrobial efficacy. Notably, some derivatives displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting their potential for development as antimicrobial agents .

Anticancer Activity

The anticancer properties of 2-(4-chlorophenyl)-4H-benzoxazin-4-one have been explored through various studies. For instance, structure-activity relationship (SAR) studies demonstrated that certain derivatives exhibited cytotoxicity against cancer cell lines such as P388 and MCF-7. The IC50 values for these compounds ranged from 8.9 to 9.9 µM, indicating promising anticancer potential . Additionally, molecular docking studies suggested that these compounds might interact effectively with target proteins involved in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been investigated. In vitro studies indicated that derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL. These findings suggest that the compound may possess therapeutic potential in treating inflammatory diseases .

Research Findings Summary Table

Biological ActivityKey FindingsReference
AntimicrobialDerivatives showed MICs comparable to standard antibiotics
AnticancerCytotoxicity against P388 and MCF-7; IC50 values between 8.9 - 9.9 µM
Anti-inflammatoryInhibition of TNF-α and IL-6 with significant efficacy

Case Studies

  • Antimicrobial Evaluation :
    A series of derivatives were tested for their antibacterial activity against strains like E. coli and S. aureus. The study found that specific substitutions on the benzene ring significantly enhanced the antimicrobial potency, leading to the identification of a lead compound for further development.
  • Cytotoxicity Studies :
    In a study focusing on anticancer properties, researchers synthesized several analogs of 2-(4-chlorophenyl)-4H-benzoxazin-4-one and evaluated their effects on human cancer cell lines. The most potent derivative exhibited an IC50 value lower than that of conventional chemotherapeutics like doxorubicin, suggesting its potential as an effective anticancer agent .

Q & A

Q. What are the standard synthetic routes for 2-(4-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via N-acylation of anthranilic acid derivatives with chlorobenzoyl chlorides. Key protocols include:
  • Pyridine-mediated cyclization : Anthranilic acid reacts with 4-chlorobenzoyl chloride in pyridine, followed by NaHCO₃ quenching and recrystallization (yields: 72–85%) .
  • Microwave-assisted synthesis : Reduces reaction time by 50% compared to conventional heating, with improved purity (confirmed by TLC using cyclohexane:EtOAc 2:1) .
  • Critical variables :
  • Stoichiometry : Excess acyl chloride (1.5–2.0 eq) ensures complete cyclization .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol aids recrystallization .
  • Yield optimization : Intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) minimizes byproducts .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR (DMSO-d₆) :
  • Lactone ring proton: Singlet at δ 8.32 ppm (C4-H) .
  • Aromatic protons: Multiplet signals at δ 7.4–8.2 ppm confirm 4-chlorophenyl substitution .
  • ¹³C NMR : Lactone carbonyl at δ 159.02 ppm; absence of carboxylic acid signals (δ 170–175 ppm) confirms cyclization .
  • IR spectroscopy :
  • C=O stretch at 1730–1750 cm⁻¹.
  • C-O-C asymmetric vibration at 1240–1260 cm⁻¹ .
  • Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 258.03 (calculated for C₁₄H₈ClNO₂) .

Advanced Research Questions

Q. How can contradictions in reported biological activities of derivatives be resolved through structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies in MIC values (e.g., 8–64 μg/mL against S. aureus) require:
  • Standardized assays : Broth microdilution following CLSI guidelines to control variables (inoculum size, incubation time).
  • Substituent analysis :
  • Electron-withdrawing groups (e.g., 4-Cl) enhance antibacterial activity 2-fold compared to electron-donating groups .
  • Hydrophobic substituents (e.g., aryl groups) improve membrane permeability (optimal logP: 2.5–3.5) .
  • Multivariate regression : Correlate Hammett σ values with bioactivity (R² > 0.85) to identify key molecular descriptors .

Q. What mechanistic insights explain product selectivity in annulation reactions involving 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates?

  • Methodological Answer : Competing pathways ([3+2] vs. [4+2] cycloadditions) are governed by:
  • Substituent electronics : Electron-deficient dienophiles favor [4+2] pathways (e.g., 80% yield of 1,2-dihydroquinolines with sulfur ylides) .
  • Solvent effects : Polar aprotic solvents (DMF) stabilize zwitterionic intermediates, enabling [3+2] annulations (e.g., 2,3-dihydropyrroles) .
  • Temperature : Kinetic control at 0°C favors [3+2] adducts; thermodynamic control at 60°C shifts to [4+2] products .
  • Isotopic labeling : ¹⁸O tracing confirms lactone ring-opening as the rate-limiting step .

Q. What catalytic strategies enable enantioselective synthesis of derivatives, and how is stereochemistry validated?

  • Methodological Answer :
  • Chiral phosphine catalysts : Binaphthyl-derived phosphines achieve up to 92% ee in [4+2] cycloadditions via axial chirality induction .
  • Palladium catalysis : Carbonylative coupling with TFBen (CO surrogate) yields 89% product with retained configuration .
  • Stereochemical validation :
  • X-ray crystallography : Resolves absolute configuration (e.g., R-configuration at C3) .
  • CD spectroscopy : Comparative analysis confirms enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.